molecular formula C9H13F3N2O B11806049 (1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B11806049
M. Wt: 222.21 g/mol
InChI Key: ZTTBMTMGEVIIJX-UHFFFAOYSA-N
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Description

(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a chemical compound that features a pyrazole ring substituted with a tert-butyl group, a trifluoromethyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and copper catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
  • (1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol

Uniqueness

(1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and trifluoromethyl groups can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

[1-tert-butyl-3-(trifluoromethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C9H13F3N2O/c1-8(2,3)14-4-6(5-15)7(13-14)9(10,11)12/h4,15H,5H2,1-3H3

InChI Key

ZTTBMTMGEVIIJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(F)(F)F)CO

Origin of Product

United States

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